molecular formula C9H11NO3 B6159929 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid CAS No. 2229257-84-3

2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid

Cat. No. B6159929
CAS RN: 2229257-84-3
M. Wt: 181.2
InChI Key:
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Description

2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid (OCCA) is a cyclic organic acid with a wide variety of applications in the field of organic chemistry. OCCA is a versatile building block for the synthesis of many compounds, ranging from pharmaceuticals to specialty chemicals. OCCA is also used in the synthesis of many biologically active compounds. OCCA has been widely studied due to its unique properties and potential applications in the fields of medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid is not fully understood. However, it is believed that 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid acts as an electrophile, reacting with nucleophiles such as amines and thiols to form covalent bonds. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid is also believed to act as a Lewis acid, forming coordination complexes with Lewis bases such as amines and thiols.
Biochemical and Physiological Effects
2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid has antioxidant and anti-inflammatory properties, and may have potential applications as an anti-cancer agent. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which may have potential applications in the treatment of inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid in lab experiments is its versatility. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid can be used as a building block for the synthesis of many compounds, ranging from pharmaceuticals to specialty chemicals. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid is also relatively easy to synthesize, and is relatively inexpensive. The main limitation of using 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid in lab experiments is its reactivity. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid is a highly reactive compound, and must be handled with care to avoid unwanted side reactions.

Future Directions

In the future, 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid may be used in the synthesis of novel drugs and materials. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid may also be used as a building block for the synthesis of peptides and peptidomimetics, which may have potential applications in the treatment of various diseases. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid may also be used in the synthesis of catalysts for organic reactions, which may be used to improve the efficiency of organic synthesis. Additionally, 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid may be used in the synthesis of polymers, nanomaterials, and other materials for use in drug delivery and tissue engineering.

Synthesis Methods

2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid can be synthesized by a variety of methods, including the Fischer-Speier method and the Wittig-Horner method. The Fischer-Speier method is a classic method for the synthesis of 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid, which involves the reaction of an aldehyde or ketone with cyclobutyl bromide in the presence of a base, such as potassium carbonate. The Wittig-Horner method is a newer method for the synthesis of 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid, which involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine and a base, such as potassium carbonate.

Scientific Research Applications

2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid has been widely studied in the fields of medicinal chemistry and materials science. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid has been used as a building block for the synthesis of many biologically active compounds, such as peptides, peptidomimetics, and small-molecule drugs. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid has also been used in the synthesis of polymers, nanomaterials, and other materials for use in drug delivery and tissue engineering. 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid has also been used in the synthesis of catalysts for organic reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid involves the synthesis of the cyclobutyl oxazole intermediate, followed by the addition of acetic acid to form the final product.", "Starting Materials": [ "2-bromo-1-cyclobutene", "2-amino-3-hydroxypyridine", "sodium hydride", "acetic anhydride", "sodium acetate", "acetic acid" ], "Reaction": [ "Step 1: Synthesis of 1-(1,2-oxazol-3-yl)cyclobutanol by reacting 2-bromo-1-cyclobutene with 2-amino-3-hydroxypyridine in the presence of sodium hydride.", "Step 2: Oxidation of 1-(1,2-oxazol-3-yl)cyclobutanol to form 1-(1,2-oxazol-3-yl)cyclobutanone using acetic anhydride.", "Step 3: Cyclization of 1-(1,2-oxazol-3-yl)cyclobutanone to form 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid using sodium acetate and acetic acid." ] }

CAS RN

2229257-84-3

Product Name

2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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